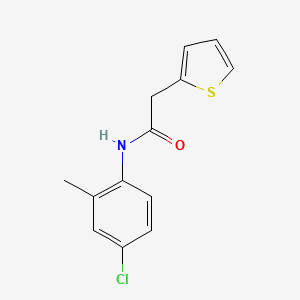
N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide, also known as CMT-3, is a synthetic compound that belongs to the class of thienylacetamides. It has shown promising results in various scientific research studies, particularly in the field of cancer research.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. Additionally, N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide has been found to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer treatments.
Mecanismo De Acción
The exact mechanism of action of N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of matrix metalloproteinases (MMPs). MMPs are enzymes that play a role in the breakdown of extracellular matrix, which is necessary for cancer cell invasion and metastasis. By inhibiting MMP activity, N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide may prevent cancer cells from spreading and invading surrounding tissues.
Biochemical and Physiological Effects:
Studies have shown that N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide has minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been found to have anti-inflammatory properties, which may make it useful for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer alternative to traditional chemotherapy drugs, which can have toxic effects on normal cells. However, one limitation is that N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide and its potential as a cancer treatment. Other potential applications of N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide include the treatment of inflammatory diseases and the development of new drug delivery systems. Overall, the promising results of N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide in scientific research studies suggest that it has great potential for future development as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-chlorothiophene. This is then reacted with 4-chloro-2-methylaniline to form N-(4-chloro-2-methylphenyl)-2-chlorothiopheneacetamide. Finally, this intermediate is reacted with sodium methoxide to form N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS/c1-9-7-10(14)4-5-12(9)15-13(16)8-11-3-2-6-17-11/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWHJOCWPLQMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7012381 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

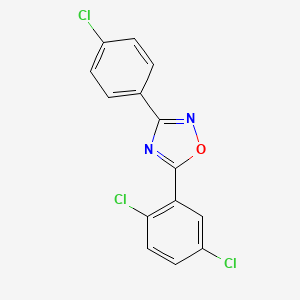
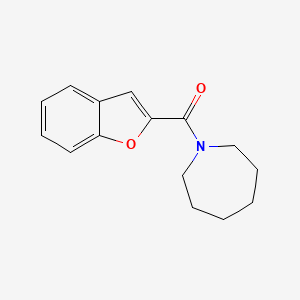
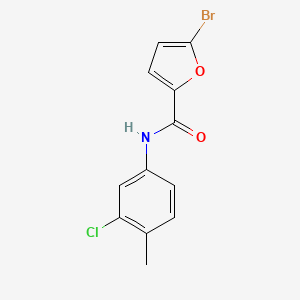
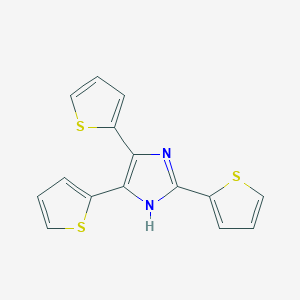
![4-[(2-chlorophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5765827.png)
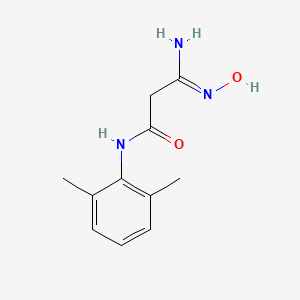
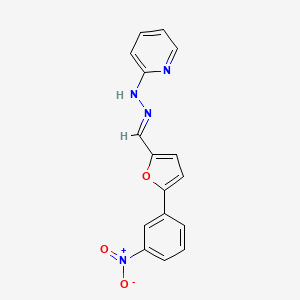
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5765846.png)
![1-[(4-fluorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5765848.png)

![methyl 3-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5765869.png)
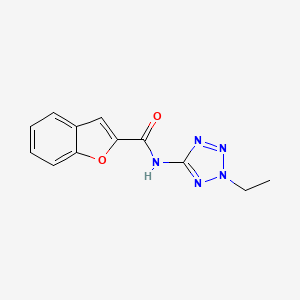
![2-(4-pyridinyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5765879.png)
![2-{[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5765887.png)